

Alpha-Chloro Propionamidoxime: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: *2-Chloro-N-hydroxy-propionamidine*

Cat. No.: *B8468444*

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Executive Summary

Alpha-chloro propionamidoxime is a reactive functionalized intermediate used primarily in the synthesis of heterocyclic compounds, specifically 3-substituted-1,2,4-oxadiazoles. Characterized by the presence of both an alpha-chloro substituent and an amidoxime moiety, it serves as a bifunctional building block. Its high reactivity often necessitates in situ preparation or low-temperature storage to prevent spontaneous polymerization or degradation. This guide outlines its molecular specifications, synthetic pathways, and handling protocols for drug development applications.

Chemical Identity & Physicochemical Profile[1][2][3]

[4][5][6][7][8][9][10]

Nomenclature & Identifiers

Parameter	Detail
Common Name	Alpha-chloro propionamidoxime
IUPAC Name	2-Chloro-N'-hydroxypropanimidamide
CAS Registry Number	870974-71-3
PubChem CID	87258039
SMILES	<chem>CC(Cl)C(N)=NO</chem>
InChI Key	BITBMHVXCILUEX-UHFFFAOYSA-N

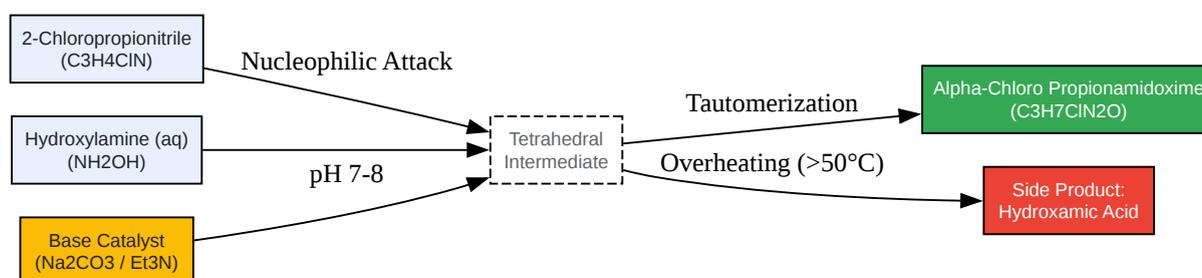
Molecular Specifications

Property	Value	Notes
Molecular Formula	C	
	H	
	Cl	
	O	
Molecular Weight	122.55 g/mol	Average Mass
Monoisotopic Mass	122.0247 Da	Based on
		Cl
Physical State	Solid / Oil (Purity dependent)	Often isolated as a crude oil or hygroscopic solid.[1]
Solubility	Polar Organic Solvents	Soluble in MeOH, EtOH, DMSO, DMF.
Stability	Low	Prone to hydrolysis and thermal decomposition >40°C.

Synthetic Pathway: Mechanistic Workflow

The synthesis of alpha-chloro propionamidoxime typically proceeds via the nucleophilic addition of hydroxylamine to 2-chloropropionitrile. This reaction is sensitive to pH and temperature; control is required to prevent the displacement of the alpha-chlorine atom by hydroxylamine (yielding the hydroxamic acid derivative).

Reaction Scheme (Graphviz)



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Figure 1: Synthetic pathway from nitrile precursor to amidoxime, highlighting critical process parameters.

Experimental Protocol (Standardized)

Objective: Synthesis of 2-chloro-N'-hydroxypropanimidamide on a 10 mmol scale.

- Reagent Preparation:
 - Dissolve Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq, 0.76 g) in water (2 mL).
 - Prepare a solution of Sodium Carbonate (Na₂CO₃, 0.55 eq) in water (2 mL).
- Neutralization (In Situ):

- Slowly add the carbonate solution to the hydroxylamine solution at 0°C. Evolution of CO will occur.
- Critical Step: Ensure pH is neutral (approx. 7–8). Excess basicity promotes Cl-displacement.
- Addition:
 - Add 2-Chloropropionitrile (1.0 eq, 0.89 g) dropwise to the free hydroxylamine solution while maintaining temperature < 20°C.
 - Add Ethanol (5 mL) to homogenize the mixture if phase separation occurs.
- Reaction:
 - Stir at Room Temperature (20–25°C) for 12–18 hours.
 - Monitoring: TLC (MeOH/DCM 1:9) should show consumption of nitrile.
- Work-up:
 - Concentrate the solvent under reduced pressure (keep bath < 40°C).
 - Extract residue with Ethyl Acetate (3 x 10 mL).
 - Dry organic layer over anhydrous MgSO and filter.
 - Evaporate solvent to yield the crude amidoxime.
 - Storage: Store at -20°C under argon immediately.

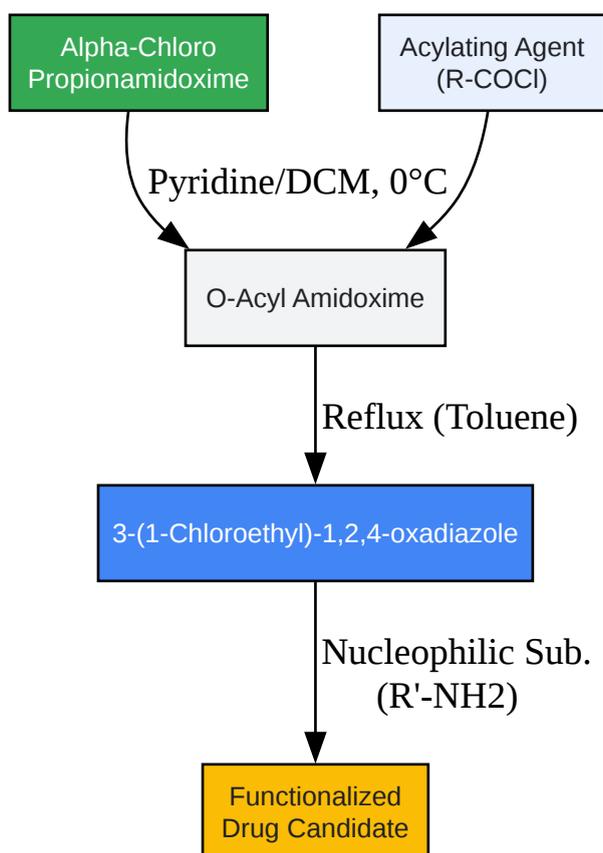
Reactivity & Applications: Heterocycle Formation

The primary utility of alpha-chloro propionamidoxime is in the construction of 1,2,4-oxadiazoles. The amidoxime group acts as a 1,3-binucleophile.

Cyclization Logic

- O-Acylation: Reaction with an acid chloride or anhydride occurs at the amidoxime oxygen.
- Cyclodehydration: Heating the O-acylated intermediate effects ring closure to form the 1,2,4-oxadiazole core.
- Substitution: The alpha-chloro group remains intact, allowing for subsequent nucleophilic substitution (e.g., with amines or thiols) to generate diverse libraries.

Application Workflow (Graphviz)



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Figure 2: Downstream application logic for generating oxadiazole-based pharmacophores.

Safety & Handling (E-E-A-T)

- **Explosion Hazard:** Hydroxylamine and its derivatives are potentially explosive upon heating. Never distill the crude amidoxime to dryness at high temperatures.
- **Toxicity:** Alpha-halo compounds are potent alkylating agents. They are likely skin irritants and potential sensitizers. Use double-gloving (Nitrile) and work within a fume hood.
- **Stability:** The compound degrades via "self-alkylation" where the amidoxime nitrogen attacks the alpha-chloro position, leading to polymerization. Use within 24 hours of preparation.

References

- National Institutes of Health (NIH) - PubChem. "2-Chloro-N-hydroxypropanimidamide (CID 87258039)." PubChem Compound Summary. Accessed March 2, 2026. [\[Link\]](#)
- RSC - Organic & Biomolecular Chemistry. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Royal Society of Chemistry. Accessed March 2, 2026. [\[Link\]](#)

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Sources

- 1. 69-23-8 (free base) | CAS#:3093-66-1 | Chemsrvc [\[chemsrc.com\]](https://chemsrc.com)
- To cite this document: BenchChem. [Alpha-Chloro Propionamidoxime: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8468444#alpha-chloro-propionamidoxime-molecular-weight-and-formula\]](https://www.benchchem.com/product/b8468444#alpha-chloro-propionamidoxime-molecular-weight-and-formula)

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